molecular formula C22H13Cl4NO3S B390889 (5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide

(5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide

Cat. No.: B390889
M. Wt: 513.2g/mol
InChI Key: CCKACVOFYKBAAV-RGVLZGJSSA-N
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Description

(5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide is a synthetic organic compound that belongs to the thiazolidinone class These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide typically involves the condensation of appropriate chlorophenyl and dichlorobenzylidene precursors with a thiazolidinone core. Common reagents used in the synthesis include:

  • 4-chlorobenzaldehyde
  • 2,4-dichlorobenzaldehyde
  • Thiosemicarbazide
  • Acetic acid or other suitable catalysts

The reaction is usually carried out under reflux conditions, with the temperature maintained around 80-100°C for several hours to ensure complete condensation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: (5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
  • Reduction: Reduction reactions can lead to the formation of thiazolidinone derivatives with different substituents.
  • Substitution: Halogen atoms in the chlorophenyl and dichlorobenzylidene groups can be substituted with other functional groups.
Common Reagents and Conditions:
  • Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
  • Reducing agents: Sodium borohydride, lithium aluminum hydride
  • Substitution reagents: Nucleophiles such as amines, thiols, or alcohols

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfone derivatives, while reduction with sodium borohydride can produce thiazolidinone derivatives with reduced functional groups.

Scientific Research Applications

  • Chemistry: As a building block for the synthesis of more complex molecules.
  • Biology: As a probe to study biological processes and interactions.
  • Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.
  • Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide involves interactions with specific molecular targets and pathways. These may include:

  • Enzyme inhibition: The compound may inhibit key enzymes involved in disease processes.
  • Receptor binding: It may bind to specific receptors, modulating their activity.
  • Signal transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds:

  • 2,3-Bis(4-chlorophenyl)-1,3-thiazolidin-4-one
  • 5-(2,4-Dichlorobenzylidene)-1,3-thiazolidin-4-one
  • 2,3-Bis(4-chlorophenyl)-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one

Uniqueness: (5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide is unique due to the presence of both chlorophenyl and dichlorobenzylidene groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.

Properties

Molecular Formula

C22H13Cl4NO3S

Molecular Weight

513.2g/mol

IUPAC Name

(5E)-2,3-bis(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1,1-dioxo-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H13Cl4NO3S/c23-15-4-1-13(2-5-15)22-27(18-9-7-16(24)8-10-18)21(28)20(31(22,29)30)11-14-3-6-17(25)12-19(14)26/h1-12,22H/b20-11+

InChI Key

CCKACVOFYKBAAV-RGVLZGJSSA-N

SMILES

C1=CC(=CC=C1C2N(C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2(=O)=O)C4=CC=C(C=C4)Cl)Cl

Isomeric SMILES

C1=CC(=CC=C1C2N(C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/S2(=O)=O)C4=CC=C(C=C4)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C2N(C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2(=O)=O)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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